molecular formula C37H45N9O10 B12372474 N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide

N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide

Cat. No.: B12372474
M. Wt: 775.8 g/mol
InChI Key: MHILTYZXXFOWJH-WVKHYPTHSA-N
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Description

N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N’-hydroxyoctanediamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, triazoles, and ether linkages, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N’-hydroxyoctanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the dioxopiperidinyl and dioxoisoindolyl groups: These groups are introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

    Ether linkages: These are formed through nucleophilic substitution reactions, typically using alkyl halides and alcohols under basic conditions.

    Final condensation: The final step involves the condensation of the intermediate with N’-hydroxyoctanediamide under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N’-hydroxyoctanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ether or amide linkages.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N’-hydroxyoctanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N’-hydroxyoctanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N’-hydroxyoctanediamide analogs: Compounds with similar structures but different substituents on the triazole or phenyl rings.

    Other triazole-containing compounds: Molecules that feature the triazole ring but differ in other functional groups or linkages.

Uniqueness

The uniqueness of N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N’-hydroxyoctanediamide lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C37H45N9O10

Molecular Weight

775.8 g/mol

IUPAC Name

N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide

InChI

InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22+

InChI Key

MHILTYZXXFOWJH-WVKHYPTHSA-N

Isomeric SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)/C=N/NC(=O)CCCCCCC(=O)NO

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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